2,2-Diethyl-1,3-propanediol

Catalog No.
S598120
CAS No.
115-76-4
M.F
C7H16O2
M. Wt
132.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diethyl-1,3-propanediol

CAS Number

115-76-4

Product Name

2,2-Diethyl-1,3-propanediol

IUPAC Name

2,2-diethylpropane-1,3-diol

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3

InChI Key

XRVCFZPJAHWYTB-UHFFFAOYSA-N

SMILES

CCC(CC)(CO)CO

Solubility

1.51 M

Canonical SMILES

CCC(CC)(CO)CO

Historical Use:

,2-Diethyl-1,3-propanediol, also known as Prenderol, was previously investigated for its potential therapeutic effects in the nervous system. Studies from the mid-20th century explored its use as a:

  • Sedative: Prenderol exhibited mild sedative properties, potentially calming anxiety and promoting sleep. Source:
  • Anticonvulsant: Research suggested its ability to reduce seizure activity, making it a potential candidate for epilepsy treatment. Source:
  • Muscle relaxant: Prenderol demonstrated muscle relaxant properties, potentially offering relief from muscle spasms and tension. Source:

2,2-Diethyl-1,3-propanediol is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that exhibits a melting point between 59-61 °C and a boiling point of approximately 160 °C at 50 mmHg . The compound is known for its unique structure, which includes two ethyl groups attached to the second carbon of a propane-1,3-diol framework. This configuration imparts distinctive chemical properties and stability, making it useful in various applications.

The exact mechanism of action for Prenderol's biological effects remains unclear. Due to structural similarities to known central nervous system depressants, it is hypothesized to interact with neurotransmitter receptors in the brain, but further research is needed [].

Typical of diols:

  • Esterification: It reacts with carboxylic acids to form esters, releasing water.
  • Oxidation: Under oxidative conditions, it can be converted into aldehydes or acids.
  • Polymerization: The compound can initiate the polymerization of isocyanates and epoxides due to its hydroxyl groups.
  • Formation of Cyclic Derivatives: Similar to other diols, it can form six-membered cyclic derivatives with carbonyl compounds .

There are several methods for synthesizing 2,2-Diethyl-1,3-propanediol:

  • Transesterification: This method involves the reaction of ethyl ether with propanol under acidic conditions .
  • Aldol Condensation: The compound can also be synthesized through the aldol reaction involving formaldehyde and appropriate aldehydes or ketones.
  • Hydrogenation: Reduction methods using hydrogenation techniques can yield high-purity products from suitable precursors .

Several compounds share structural similarities with 2,2-Diethyl-1,3-propanediol. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Neopentyl GlycolC5H12O2Two methyl groups; used in plasticizers and lubricants
1,3-PropanediolC3H8O2Simple structure; widely used as a solvent and antifreeze
1,4-ButanediolC4H10O2Commonly used in polymer production; exhibits different reactivity
2-Methyl-1,3-propanediolC5H12O2Similar structure; used in synthesis of polyesters

Uniqueness of 2,2-Diethyl-1,3-propanediol

The uniqueness of 2,2-Diethyl-1,3-propanediol lies in its specific arrangement of ethyl groups which enhances its stability and reactivity compared to other diols. This structural feature allows it to function effectively as a solvent and intermediate in various chemical processes while maintaining low toxicity levels.

Historical and Modern Synthetic Approaches

The synthesis of 2,2-Diethyl-1,3-propanediol has been documented since 1948, as referenced in the Journal of the American Chemical Society. The compound can be purified by crystallization from petroleum ether (b 65-70°C), though care must be taken as it is classified as an irritant. While specific historical synthetic methods aren't detailed in the available literature, the development of modern approaches has likely focused on improving yield efficiency and reaction selectivity.

Traditional methods for synthesizing substituted 1,3-propanediols often involve reduction of corresponding diesters or diacids. However, more efficient approaches have been developed over the decades to enhance both yield and purity of the final product.

Crossed Cannizzaro Reaction Pathways

The Cannizzaro reaction represents a significant pathway for the synthesis of alcohols like 2,2-Diethyl-1,3-propanediol. This disproportionation reaction involves an aldehyde reacting with a strong base to produce a carboxylic acid and a primary alcohol. For synthesizing substituted 1,3-propanediols, the crossed Cannizzaro reaction, involving two different aldehydes (one typically being formaldehyde), is particularly relevant.

In the crossed Cannizzaro reaction mechanism:

  • The carbonyl group of an aldehyde is attacked by a nucleophile (hydroxide ion), resulting in a disproportionation reaction producing an anion with two negative charges.
  • This intermediate acts as a hydride reducer, releasing a hydride anion that attacks another aldehyde molecule. The first aldehyde is converted to a carboxylate anion while the second forms an alkoxide anion.
  • The alkoxide anion receives a proton from water, yielding the final alcohol product.

For 2,2-Diethyl-1,3-propanediol synthesis, a crossed Cannizzaro approach would likely involve formaldehyde and an appropriate aldehyde containing ethyl groups. Formaldehyde typically serves as the better hydride donor in such reactions, facilitating the formation of the diol structure while itself becoming oxidized to formate ion.

Hydroformylation and Catalytic Processes

Hydroformylation represents another potential synthetic route for 2,2-Diethyl-1,3-propanediol. This process typically involves converting alkenes to aldehydes using carbon monoxide and hydrogen in the presence of a catalyst, followed by subsequent transformations to yield the desired diol.

For related diol compounds, rhodium-based catalysts have shown particular efficacy. These catalysts typically form in situ when rhodium (often as Rh6(CO)16) is added to a reaction mixture containing an appropriate ligand. The catalyst-ligand complex plays a crucial role in controlling reaction selectivity and preventing unwanted side reactions such as isomerization.

Reaction conditions for hydroformylation processes generally require:

  • Controlled pressure (typically 20-150 psig)
  • Moderate temperatures
  • Specific catalyst-to-ligand ratios
  • Appropriate reaction vessels with efficient mixing capabilities

While specific hydroformylation conditions for 2,2-Diethyl-1,3-propanediol synthesis aren't detailed in the literature, approaches used for related diols could potentially be adapted for its production.

Acetal Formation and Recycling Strategies

Acetal formation represents another synthetic strategy potentially applicable to 2,2-Diethyl-1,3-propanediol production. This approach typically involves forming cyclic acetals as intermediates, which are then converted to the desired diol through subsequent reactions.

For industrial-scale production of substituted 1,3-propanediols, recycling strategies have proven effective in improving both yield and purity. These strategies typically involve:

  • Separation of the desired diol from reaction mixtures
  • Recycling of intermediate products back into earlier reaction stages
  • Progressive enrichment of the desired product through multiple cycles

Such recycling approaches can significantly increase product purity, with some processes achieving >99% purity after 15-25 cycles. Similar strategies could potentially be employed for optimizing 2,2-Diethyl-1,3-propanediol synthesis.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

132.115029749 g/mol

Monoisotopic Mass

132.115029749 g/mol

Boiling Point

240.5 °C

Heavy Atom Count

9

Melting Point

61.5 °C

UNII

A40PF8120T

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

115-76-4

Wikipedia

Prenderol

Dates

Modify: 2023-08-15

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